
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as DCB, is a chemical compound that has been widely used in scientific research due to its unique properties. DCB is a member of the hydrazide family and is a potent inhibitor of several enzymes.
Aplicaciones Científicas De Investigación
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been extensively used in scientific research as an inhibitor of several enzymes. It has been shown to inhibit the activity of cathepsin B, a lysosomal cysteine protease that is involved in various cellular processes such as protein degradation, apoptosis, and autophagy. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the activity of transglutaminase, an enzyme that is involved in the crosslinking of proteins. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been used to study the role of these enzymes in various diseases such as cancer, neurodegenerative diseases, and autoimmune diseases.
Mecanismo De Acción
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the active site cysteine residue, which results in the irreversible inhibition of the enzyme. The inhibition of the enzyme activity leads to the disruption of various cellular processes that are dependent on the enzyme activity.
Biochemical and Physiological Effects:
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of cathepsin B. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has also been shown to inhibit the proliferation of cancer cells by inhibiting the activity of transglutaminase. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a valuable tool for studying the role of these enzymes in various diseases. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is also a small molecule, which makes it easy to synthesize and modify. However, N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has some limitations for lab experiments. It is an irreversible inhibitor of enzymes, which makes it difficult to study the reversible inhibition of enzymes. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide also has some toxicity, which makes it difficult to use in vivo experiments.
Direcciones Futuras
There are several future directions for research on N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One direction is to study the role of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in autophagy. Autophagy is a cellular process that is involved in the degradation of cellular components. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to inhibit the activity of cathepsin B, which is involved in autophagy. Another direction is to study the role of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in neurodegenerative diseases. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to have neuroprotective effects by inhibiting the activity of transglutaminase. Another direction is to study the use of N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide as a therapeutic agent for cancer. N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Métodos De Síntesis
N'-(2,6-dichlorobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized by reacting 2,6-dichlorobenzaldehyde with 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified by recrystallization.
Propiedades
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c17-11-4-3-5-12(18)10(11)8-19-20-16(21)15-9-22-13-6-1-2-7-14(13)23-15/h1-8,15H,9H2,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBJFLIYHUKSJP-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)

![3-nitro-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5800573.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)

